molecular formula C13H26O3 B1583687 tert-Amyl peroxy-2-ethylhexanoate CAS No. 686-31-7

tert-Amyl peroxy-2-ethylhexanoate

Cat. No. B1583687
CAS RN: 686-31-7
M. Wt: 230.34 g/mol
InChI Key: IFXDUNDBQDXPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water.

Scientific Research Applications

Decomposition Kinetics

The thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate (TAPO) has been extensively studied. Research indicates that TAPO and similar aliphatic tert-amyl (TA) peroxyesters exhibit first-order decomposition kinetics. These kinetics are influenced by factors such as pressure, temperature, and the nature of the R moiety's carbon atom that is in α-position to the carbonyl group. The activation energies and volumes observed suggest differing decomposition mechanisms based on the nature of the R group's carbon atom (Buback, Nelke, & Vögele, 2003).

Polymerization Processes

TAPO is used as a difunctional radical initiator in Reverse Iodine Transfer Polymerization (RITP) for styrene, methyl methacrylate, and butyl acrylate. Its decomposition leads to the generation of free radicals, instrumental in initiating polymerization. The efficiency of this process can be quantified through parameters such as the apparent efficiency coefficients α and β (Enríquez-Medrano et al., 2016).

Hazard Evaluation in Presence of Metal Ions

The thermal hazard of TAPO mixed with metal ions such as Cu2+, Ni2+, and Fe2+ has been assessed. This research is crucial for safety in industrial processes, as the mixing with contaminants like metal ions can lead to runaway reactions and accelerated decomposition (Tsai et al., 2013).

Impact of Water and NaOH Solution

The thermal hazard of tert-amyl peroxy-2-ethylhexanoate mixed with impurities like water and sodium hydroxide solution has been evaluated. This research is significant for understanding the safety implications of common impurities in the polymerization process (Hua et al., 2020).

Green Technology in Process Manufacturing

Studies have focused on green technology to improve the process manufacturing and storage management of organic peroxides like TAPO. These studies aim to enhance safety and efficiency in the chemical industry, particularly in contexts involving polymerization initiators and cross-linking agents (Lin & Tseng, 2012).

Radical Addition in Organic Synthesis

TAPO has been used to initiate the radical acylation of allyl ester with benzaldehyde, synthesizing carbonyl-containing compounds. This reaction demonstrates the utility of TAPO in organic synthesis, particularly in creating compounds with potential applications in various fields (Sun et al., 2022).

properties

CAS RN

686-31-7

Product Name

tert-Amyl peroxy-2-ethylhexanoate

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-methylbutan-2-yl 2-ethylhexaneperoxoate

InChI

InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3

InChI Key

IFXDUNDBQDXPQZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OOC(C)(C)CC

Canonical SMILES

CCCCC(CC)C(=O)OOC(C)(C)CC

Other CAS RN

686-31-7

physical_description

Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water.
Liquid

Pictograms

Flammable; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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